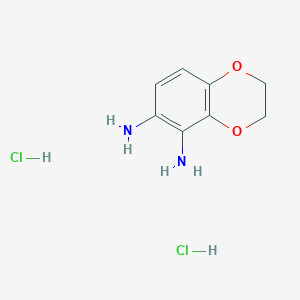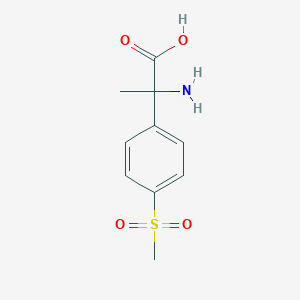
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid , also known by its IUPAC name 2-[4-(methylsulfonyl)phenyl]alanine , is a chemical compound with the molecular formula C10H13NO4S . It is a white powder with a molecular weight of 243.28 g/mol . The compound’s structure consists of an amino acid backbone modified by the addition of a methylsulfonyl group to the phenyl ring.
Applications De Recherche Scientifique
GABA B Receptor Antagonism
The compound has been identified as a weak specific antagonist of the GABA B receptor, contributing to research in neuropharmacology. Its sulfonic acid variant showed stronger antagonist properties compared to its phosphonic and carboxylic counterparts (Abbenante, Hughes, & Prager, 1997).
Dual Inhibitors of Cyclooxygenases and Lipoxygenases
A group of acrylic acids, including variants of 2-amino-2-(4-methanesulfonylphenyl)propanoic acid, were synthesized as potential dual inhibitors of COX-2 and 5-LOX. This suggests its application in developing new anti-inflammatory agents (Moreau, Chen, Rao, & Knaus, 2006).
Synthesis of Benzoxazoles
Methanesulfonic acid, a related compound, has been utilized as an effective catalyst in the one-pot synthesis of benzoxazoles, highlighting its role in facilitating novel synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).
Fluorescence Derivatisation of Amino Acids
The compound was used in conjugation with amino acids to evaluate its potential as a fluorescent derivatizing reagent, indicating its usefulness in bioanalytical chemistry (Frade, Barros, Moura, & Gonçalves, 2007).
Enzymatic Reactions
It is involved in enzymatic reactions, notably with L-amino acid oxidase and glutamine transaminase, demonstrating its relevance in biochemical studies and potential therapeutic applications (Cooper, Stephani, & Meister, 1976).
Hydrogels Functional Modification
This compound has been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its application in material science, particularly for medical applications due to its antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
2-amino-2-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(11,9(12)13)7-3-5-8(6-4-7)16(2,14)15/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYKPEXSYCFJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




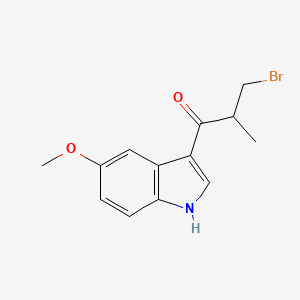

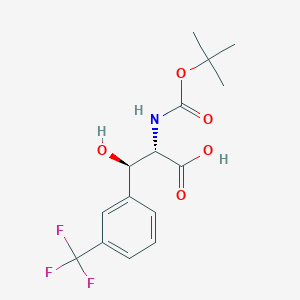

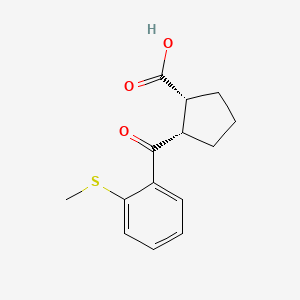





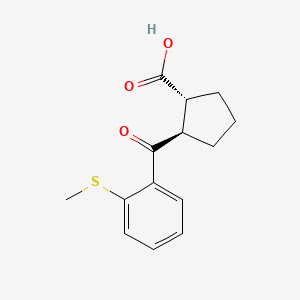
![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
